N-Benzyl-2-(4-benzyl-5-cyclopropyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide
Description
N-Benzyl-2-(4-benzyl-5-cyclopropyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide: is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a cyclopropyl group, and benzyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-benzyl-2-[(4-benzyl-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c26-19(22-13-16-7-3-1-4-8-16)15-27-21-24-23-20(18-11-12-18)25(21)14-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJLCXXPXQBNIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(N2CC3=CC=CC=C3)SCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(4-benzyl-5-cyclopropyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate acylating agents.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of Benzyl Groups: Benzyl groups are attached through nucleophilic substitution reactions, where benzyl halides react with nucleophiles in the presence of a base.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction, typically using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like benzyl halides, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced triazole derivatives.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: This compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biology
Antimicrobial Activity: Studies have shown that triazole derivatives exhibit antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, providing insights into enzyme function and regulation.
Medicine
Drug Development: Due to its unique structure, this compound is being explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry
Agriculture: It can be used in the development of agrochemicals, such as pesticides and herbicides.
Pharmaceuticals: This compound is being investigated for its potential use in the formulation of new drugs.
Mechanism of Action
The mechanism of action of N-Benzyl-2-(4-benzyl-5-cyclopropyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and benzyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The cyclopropyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-(4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide
- N-Benzyl-2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide
- N-Benzyl-2-(4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide
Uniqueness
N-Benzyl-2-(4-benzyl-5-cyclopropyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can lead to different biological activities and interactions compared to similar compounds without the cyclopropyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
